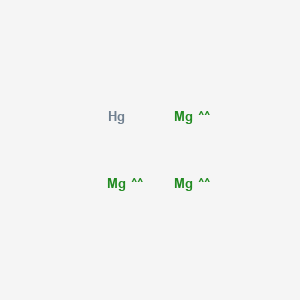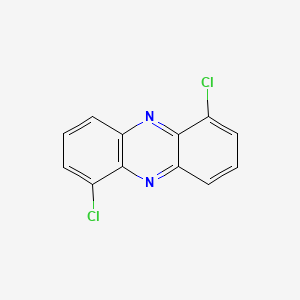
1,6-Dichlorophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dichlorophenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields this compound, specifically, is characterized by the presence of two chlorine atoms at the 1 and 6 positions on the phenazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dichlorophenazine can be synthesized through several methods. One common approach involves the chlorination of phenazine. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Another method involves the palladium-catalyzed amination of this compound to produce substituted phenazine derivatives. This method utilizes palladium catalysts and amine reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dichlorophenazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophenazine derivatives, while oxidation can produce phenazine dioxides.
Wissenschaftliche Forschungsanwendungen
1,6-Dichlorophenazine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active phenazine derivatives with potential antimicrobial, antitumor, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and electrochemical sensors due to its unique electronic properties.
Photodynamic Therapy: Phenazine derivatives, including this compound, are explored as photosensitizers in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 1,6-dichlorophenazine and its derivatives involves interactions with various molecular targets and pathways. In medicinal applications, these compounds can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its mode of action.
Vergleich Mit ähnlichen Verbindungen
1,6-Dichlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antibiotic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .
Eigenschaften
CAS-Nummer |
13398-81-7 |
|---|---|
Molekularformel |
C12H6Cl2N2 |
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
1,6-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H |
InChI-Schlüssel |
ODSJIHKCGKVWTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C=CC=C(C3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

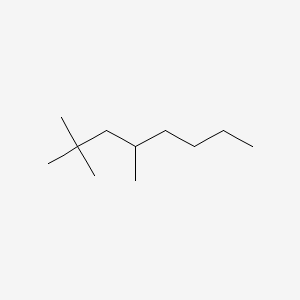
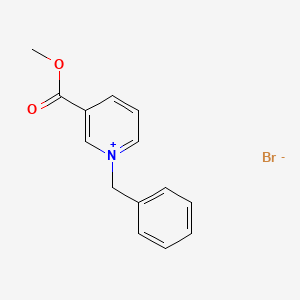

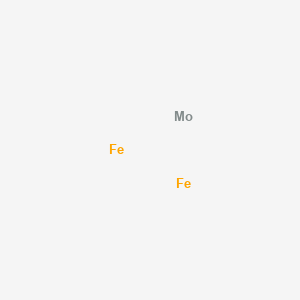

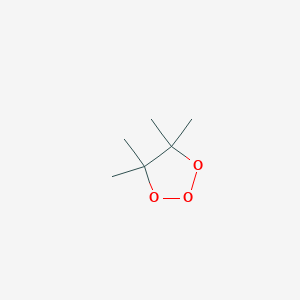
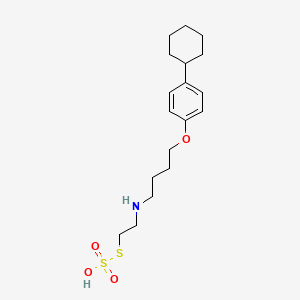
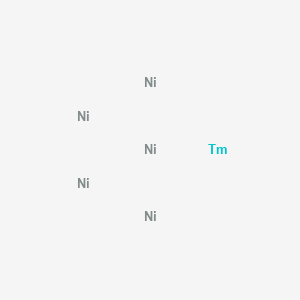
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
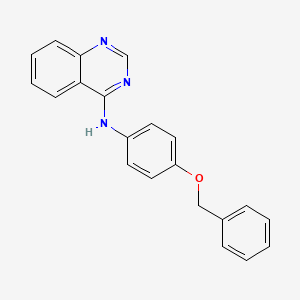
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
